molecular formula C11H14N4O4 B14763717 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

Cat. No.: B14763717
M. Wt: 266.25 g/mol
InChI Key: OHRQAESFEIUOGS-XLPZGREQSA-N
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Description

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one is a compound with significant importance in various scientific fields. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is known for its role in various biological processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method is the reaction of a protected ribose derivative with a purine base under acidic conditions to form the nucleoside. The protecting groups are then removed to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine nucleosides .

Scientific Research Applications

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one apart is its specific structure, which allows it to be incorporated into nucleic acids in a way that disrupts normal cellular processes. This unique property makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6-,7+,8+/m0/s1

InChI Key

OHRQAESFEIUOGS-XLPZGREQSA-N

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

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